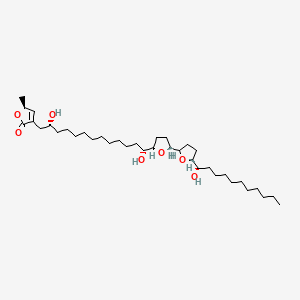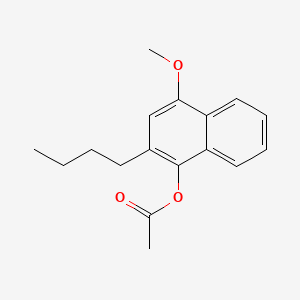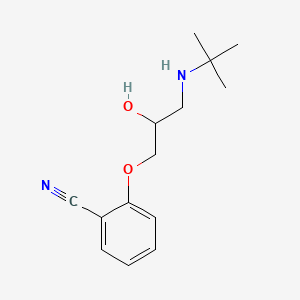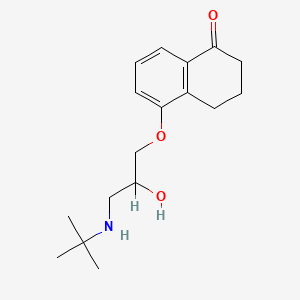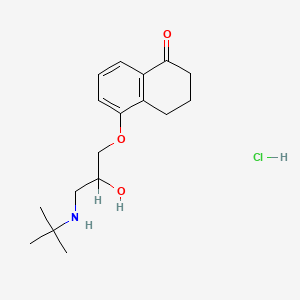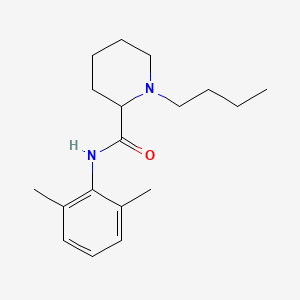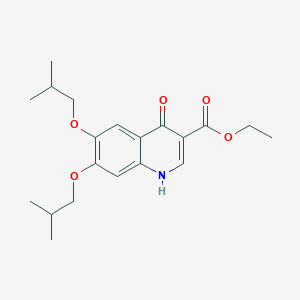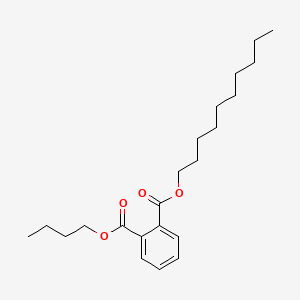
癸基丁基邻苯二甲酸酯
概述
描述
Butyl decyl phthalate is a chemical compound with the molecular formula C22H34O4. It is an ester of phthalic acid and is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity . This compound is a colorless to slightly yellow liquid with a faint odor and is insoluble in water but soluble in organic solvents .
科学研究应用
Butyl decyl phthalate has several applications in scientific research and industry:
Analytical Chemistry: It is used as a standard in chromatographic analysis to study the separation and detection of phthalates in various matrices.
Environmental Studies: Research on the environmental impact and biodegradation of phthalates often includes butyl decyl phthalate as a model compound.
Biomedical Research: Studies on the toxicological effects of phthalates on human health frequently involve butyl decyl phthalate to understand its endocrine-disrupting properties.
作用机制
Target of Action
Butyl decyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets hormone-dependent structures within the nervous system . These structures play a crucial role in neurodevelopmental processes .
Mode of Action
Butyl decyl phthalate interacts with these targets by affecting hormone synthesis, transport, and metabolism . This interaction can alter the development and function of the targeted structures, potentially inducing neurological disorders . Phthalates, including butyl decyl phthalate, can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
It’s known that phthalates can induce alterations in various pathways, leading to neurological disorders . More research is needed to fully understand the specific pathways affected by butyl decyl phthalate.
Result of Action
The result of butyl decyl phthalate’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of butyl decyl phthalate. For instance, the compound’s physical and chemical attributes can significantly impact its environmental fate, transport, and degradation in different natural settings . Furthermore, the compound’s action can be influenced by its presence in various environmental media, raising significant health concerns .
安全和危害
Phthalates, including Butyl decyl phthalate, are hazardous due to their ability to act as endocrine disruptors . They can induce reproductive disorders at various regulatory levels . Chronic exposure to phthalates can adversely influence the endocrine system and functioning of multiple organs . They may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .
未来方向
Phthalates are being phased out of many products in the United States and European Union due to health concerns . More countries should establish constraints or substitute measures for phthalates to reduce health risks . To understand and treat the adverse effects of phthalates on human health, it is essential to expand the current knowledge concerning their mechanism of action in the organism .
生化分析
Biochemical Properties
Butyl decyl phthalate, like other phthalates, can interact with various biomolecules. It is known that phthalates can bind to transport proteins such as corticosteroid-binding globulin (CBG), triggering disruptions in cortisol levels . High molecular weight phthalates (HMWP) such as di-iso-nonyl phthalate (DiNP), di-n-octyl phthalate (DnOP), and di-iso-decyl phthalate (DiDP) exhibited a higher binding affinity in comparison to low molecular weight phthalates (LMWP) .
Cellular Effects
Phthalates, including butyl decyl phthalate, can have significant effects on various types of cells and cellular processes. They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . Phthalates may also alter glucose homeostasis and insulin sensitivity . In addition, phthalates can lead to earlier onset of menopause, which can have significant health implications for women, including increased risks for osteoporosis, cardiovascular disease, and other age-related conditions .
Molecular Mechanism
The mechanism of action of butyl decyl phthalate involves polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Dosage Effects in Animal Models
The effects of butyl decyl phthalate can vary with different dosages in animal models. For example, exposure to dibutyl phthalate, a similar compound, has been shown to negatively correlate with reproductive organs’ weight and sperm parameters in rodent models
Metabolic Pathways
Phthalates, including butyl decyl phthalate, can be involved in various metabolic pathways. For instance, phthalates can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process
Transport and Distribution
Phthalates can be transported and distributed within cells and tissues. They are not covalently attached to their substrates and can actively leach into the environment, food, and drinks, thereby entering the human body either through inhalation, digestion, or dermal absorption
准备方法
Butyl decyl phthalate is typically synthesized through the esterification of phthalic anhydride with butanol and decanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove the water formed during the reaction . The general reaction can be represented as follows:
Phthalic anhydride+Butanol+Decanol→Butyl decyl phthalate+Water
In industrial production, the process involves heating phthalic anhydride with the alcohols in the presence of a catalyst at temperatures ranging from 150°C to 180°C. The reaction mixture is then distilled to separate the desired ester from the by-products .
化学反应分析
Butyl decyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, butyl decyl phthalate can be hydrolyzed to produce phthalic acid and the corresponding alcohols (butanol and decanol).
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include sulfuric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and its derivatives .
相似化合物的比较
Butyl decyl phthalate is part of a larger group of compounds known as phthalates. Similar compounds include:
Di-n-butyl phthalate (DBP): Used as a plasticizer and in personal care products.
Diethyl phthalate (DEP): Commonly used in cosmetics and fragrances.
Butyl benzyl phthalate (BBP): Used in vinyl flooring and artificial leather.
Compared to these compounds, butyl decyl phthalate has a longer alkyl chain, which provides it with unique properties such as lower volatility and higher plasticizing efficiency .
属性
IUPAC Name |
1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-8-9-10-11-14-18-26-22(24)20-16-13-12-15-19(20)21(23)25-17-6-4-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMAFLHPUNGKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052600 | |
| Record name | Butyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-19-0 | |
| Record name | Butyl decyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl decyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plasticizer BDP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl decyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1O5S7879S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


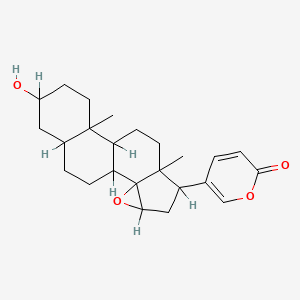


![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
